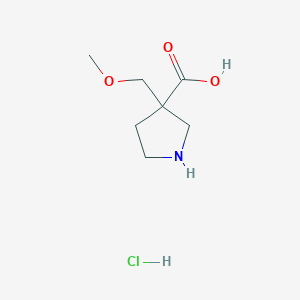
3-(Methoxymethyl)pyrrolidine-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxymethyl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1955519-68-2 . It has a molecular weight of 195.65 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO3.ClH/c1-11-5-7(6(9)10)2-3-8-4-7;/h8H,2-5H2,1H3,(H,9,10);1H . This indicates that the compound consists of a pyrrolidine ring with a methoxymethyl group and a carboxylic acid group attached .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 195.65 .Aplicaciones Científicas De Investigación
Electrochemical Applications
Electroreduction studies have explored the reactivity of various substituents on a pyridine ring in aqueous sulfuric acid, including methoxymethyl groups. These studies have implications for the synthesis of complex organic molecules, demonstrating the potential for reduction of specific functional groups in an electrochemical setup (Nonaka, Kato, Fuchigami, & Sekine, 1981).
Antimicrobial Research
Research on new pyridine derivatives, including those involving carboxylic acid functionalities, has shown variable and modest antimicrobial activity against bacteria and fungi. These studies contribute to the ongoing search for new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Synthetic Organic Chemistry
The acylation of pyrrolidine derivatives and their potential in synthesizing 3-acyltetramic acids highlight the versatility of pyrrolidine-based compounds in organic synthesis. This research provides insights into the synthesis and applications of tetramic acids, important in various biological contexts (Jones, Begley, Peterson, & Sumaria, 1990).
Material Science
The development of novel synthetic routes for pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids and their derivatives, demonstrates the intersection of organic chemistry and material science, offering potential for new materials with unique electronic and structural properties (Bencková & Krutošíková, 1997).
Chemical Synthesis Innovations
Studies on the preparation and reactions of trichloromethyl-substituted pyridine and pyrimidine derivatives illustrate the chemical versatility of pyrrolidine derivatives. Such research is foundational for the development of novel chemical compounds with potential applications in various industries (Unger et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
3-(methoxymethyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-5-7(6(9)10)2-3-8-4-7;/h8H,2-5H2,1H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRSKKSTSYAXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCNC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

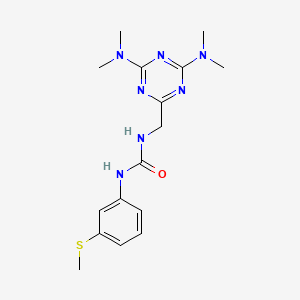
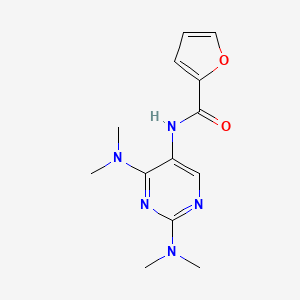
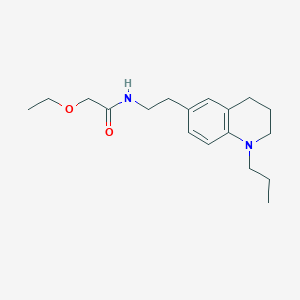
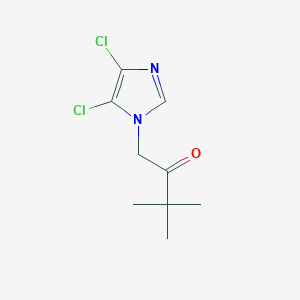

![3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2719832.png)


![N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]pyrimidine-5-carboxamide](/img/structure/B2719842.png)
![Benzyl 3-(4-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2719844.png)
![N-[2-(1-Adamantyloxy)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2719846.png)
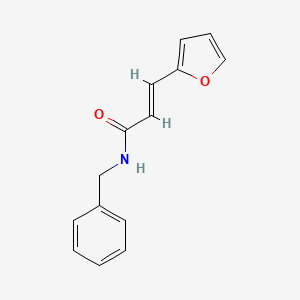

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)naphthalene-2-carboxamide](/img/structure/B2719849.png)